molecular formula C8H7BrN2S B11869710 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Katalognummer: B11869710
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: CZIHGAHFUMQMQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-ethylthiazolo[5,4-b]pyridine (: 1307291-19-5) is a high-value chemical building block in medicinal chemistry and drug discovery. With the molecular formula C 8 H 7 BrN 2 S and a molecular weight of 243.12, this brominated heterocyclic compound serves as a versatile synthetic intermediate . The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in drug design due to its presence in compounds with a wide range of pharmacological activities . Recent scientific studies have identified derivatives based on this core structure as potent inhibitors of key kinase targets. Specifically, thiazolo[5,4-b]pyridine analogues have demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K) , a crucial signaling pathway in cell growth and survival that is a validated target for cancer therapy . Furthermore, this scaffold has been utilized in the design of novel c-KIT inhibitors capable of overcoming drug resistance in cancers like gastrointestinal stromal tumor (GIST) . The bromine atom at the 6-position of this molecule provides a key site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling rapid diversification to create targeted screening libraries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H7BrN2S

Molekulargewicht

243.13 g/mol

IUPAC-Name

6-bromo-2-ethyl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C8H7BrN2S/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3

InChI-Schlüssel

CZIHGAHFUMQMQG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(S1)N=CC(=C2)Br

Herkunft des Produkts

United States

Foundational & Exploratory

Thiazolo[5,4-b]pyridine Scaffold Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The thiazolo[5,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind promiscuously yet selectively to diverse biological targets. As a bioisostere of purine (adenine and guanine), this [5,6]-fused bicyclic system is particularly effective in designing ATP-competitive kinase inhibitors.

This guide analyzes the structural utility, synthetic pathways, and structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives.[1] It provides actionable protocols for synthesis and highlights its critical role in targeting resistance mutations in oncology (e.g., EGFR T790M/C797S) and signaling pathways like PI3K/mTOR.

Chemical Architecture & Properties[2][3][4]

Structural Logic and Numbering

The scaffold consists of a pyridine ring fused to a thiazole ring across the [5,4-b] bond. The numbering convention prioritizes the sulfur atom of the thiazole ring.

  • Position 1: Sulfur (Thiazole)[2][3]

  • Position 3: Nitrogen (Thiazole)[2][3][4][5][6][7][8]

  • Position 4: Nitrogen (Pyridine)[9][2][3][7][10]

  • Position 6: Carbon (Para to Pyridine Nitrogen) – Critical for SAR

Physicochemical Profile[2]
  • Lipophilicity: The scaffold exhibits moderate lipophilicity (cLogP ~1.6 for the core), allowing for good membrane permeability while maintaining water solubility through polar substituents.

  • Electronic Character: The pyridine nitrogen (N-4) serves as a key hydrogen bond acceptor, often interacting with the "hinge region" of kinase domains (e.g., Met793 in EGFR).

  • Bioisosterism: It effectively mimics the imidazo[4,5-d]pyrimidine core of adenosine, facilitating ATP-binding site occupation.

Synthetic Strategies

The construction of the thiazolo[5,4-b]pyridine core generally follows two primary strategies: de novo cyclization from substituted pyridines and late-stage functionalization of the pre-formed core.

General Synthetic Pathway (Cyclization)

The most robust method involves the cyclization of 3-amino-2-chloropyridines with thiocarbonyl sources.

Synthesis cluster_legend Reaction Conditions Start 3-Amino-2-chloropyridine Inter Thiourea Intermediate Start->Inter + Reagent Reagent KSCN / Acid (or Isothiocyanates) Cyclization Intramolecular Cyclization (Heat) Inter->Cyclization Product Thiazolo[5,4-b]pyridine Core Cyclization->Product - HCl

Figure 1: General cyclization strategy for constructing the thiazolo[5,4-b]pyridine core.

Late-Stage Functionalization

Once the core is synthesized, the C-6 position (para to the pyridine nitrogen) is activated for electrophilic substitution or cross-coupling.

  • Bromination: Reaction with NBS yields 6-bromo derivatives.

  • Suzuki-Miyaura Coupling: 6-bromo intermediates react with aryl boronic acids to introduce diversity at the "tail" region, crucial for occupying hydrophobic pockets in kinases.

Medicinal Chemistry & SAR

Oncology: EGFR and PI3K Inhibition

Derivatives of this scaffold have shown nanomolar potency against non-small cell lung cancer (NSCLC) lines, particularly those harboring the T790M resistance mutation.

Key SAR Findings:
  • C-2 Position (Thiazole): Substitution here with amino or amido groups establishes hydrogen bonds with the gatekeeper residues.

  • C-6 Position (Pyridine): Aryl or heteroaryl extensions here reach into the solvent-exposed region or the hydrophobic back pocket (selectivity pocket).

  • N-4 (Pyridine): Must remain unsubstituted to preserve hinge-binding capability.

Figure 2: Structure-Activity Relationship (SAR) map of the thiazolo[5,4-b]pyridine scaffold.

Comparative Potency Data

The table below summarizes key derivatives identified in recent literature, comparing them against clinical standards.

Compound IDTargetMechanismIC50 / KdReference Standard
10k EGFR (T790M)ATP Competitive10 nM (HCC827)Osimertinib (4 nM)
6r c-KIT (D816V)Type II Inhibitor1.15 µM (HMC1.2)Imatinib (>10 µM)
19a PI3KαLipid Kinase Inhibitor3.6 nMPictilisib

Data aggregated from recent high-impact medicinal chemistry studies (see References).

Experimental Protocols

Protocol: Synthesis of 6-Aryl-thiazolo[5,4-b]pyridine via Suzuki Coupling

Objective: To synthesize a library of C-6 substituted derivatives for SAR exploration.

Reagents:

  • 6-Bromo-thiazolo[5,4-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve the 6-bromo scaffold (synthesis described in Sec 3.1) in degassed 1,4-dioxane.

  • Activation: Add the aryl boronic acid and aqueous K₂CO₃ solution.

  • Catalysis: Add Pd(dppf)Cl₂ under a nitrogen atmosphere. Seal the vessel immediately.

  • Reaction: Heat the mixture to 100°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Gradient 0-50% EtOAc in Hexane).

Validation Check: A successful reaction will yield a product with a distinct downfield shift in the proton NMR for the newly attached aryl protons and the disappearance of the C-6 bromine isotope pattern in Mass Spectrometry.

Mechanism of Action: Kinase Inhibition[13]

The thiazolo[5,4-b]pyridine scaffold functions primarily as an ATP-competitive inhibitor. The N-4 nitrogen mimics the N-1 of adenine, forming a critical hydrogen bond with the backbone amide of the kinase hinge region.

Mechanism ATP ATP Binding Site (Kinase Domain) Interaction H-Bond Formation (Scaffold N-4 <-> Hinge Met/Cys) ATP->Interaction Competes with Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->Interaction Occupies Pocket Result Inhibition of Phosphorylation (Signal Transduction Blocked) Interaction->Result Apoptosis Apoptosis / Cell Cycle Arrest (G1/S Phase) Result->Apoptosis

Figure 3: Mechanism of Action for kinase inhibition by thiazolo[5,4-b]pyridine derivatives.

References

  • Borude, A. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry.

  • Kim, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules (MDPI).

  • Lv, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[11] Molecules.[9][2][3][12][11][13][14]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology.

  • PubChem. Thiazolo[5,4-b]pyridine Compound Summary. National Library of Medicine.

Sources

A Comprehensive Technical Guide to 6-Bromo Substituted Thiazolopyridines: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom at the 6-position of this scaffold has emerged as a critical structural modification, significantly influencing the physicochemical properties and pharmacological profile of the resulting compounds. This in-depth technical guide provides a comprehensive review of the literature on 6-bromo substituted thiazolopyridines, with a focus on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. We will delve into the causality behind experimental choices in their synthesis and explore their promise as kinase inhibitors, antiviral agents, and anticancer therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound class.

Introduction: The Significance of the Thiazolopyridine Scaffold and 6-Bromo Substitution

Thiazolopyridine, a bicyclic heterocycle formed by the fusion of thiazole and pyridine rings, represents a core structure in numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets.[2] The inherent chemical properties of the thiazole and pyridine rings, including their ability to participate in hydrogen bonding and π-stacking interactions, make them ideal pharmacophores.[3]

The strategic placement of a bromine atom at the 6-position of the thiazolopyridine nucleus profoundly impacts the molecule's electronic distribution, lipophilicity, and metabolic stability. This halogen substitution can enhance binding affinity to target proteins, improve pharmacokinetic properties, and provide a handle for further chemical modifications through cross-coupling reactions. The presence of bromine has been shown to be crucial for the antifungal activity of some heterocyclic compounds.[4] This guide will explore the nuances of how the 6-bromo substituent directs the biological activity of various thiazolopyridine isomers.

Synthetic Strategies for 6-Bromo Substituted Thiazolopyridines

The synthesis of 6-bromo substituted thiazolopyridines can be achieved through various synthetic routes, often involving the construction of the fused ring system with a pre-brominated pyridine precursor or the direct bromination of the thiazolopyridine core. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine: A Key Intermediate

A pivotal starting material for a range of 6-bromo substituted thiazolopyridine derivatives is 3-amino-6-bromo-isothiazolo[4,3-b]pyridine. Its synthesis is a critical first step for accessing a variety of analogs with therapeutic potential.

Experimental Protocol: Synthesis of 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine

This protocol is based on a literature procedure for the synthesis of the core intermediate.[5]

  • Starting Material: A suitable substituted pyridine derivative is chosen as the precursor.

  • Cyclization: The thiazole ring is constructed onto the pyridine core. This often involves a reaction with a sulfur-containing reagent.

  • Bromination: If not already present on the starting pyridine, bromination at the 6-position is typically achieved using a brominating agent like N-bromosuccinimide (NBS). The use of NBS is advantageous as it avoids the handling of hazardous liquid bromine and can lead to high yields.[6]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices: The selection of a specific synthetic route is guided by the principles of efficiency, safety, and yield. The use of NBS for bromination is a prime example of a safer and more controlled alternative to elemental bromine. The choice of solvent and reaction temperature is optimized to maximize the yield and minimize the formation of byproducts.

Diversification of the 6-Bromo-thiazolopyridine Scaffold

The 6-bromo substituent serves as a versatile synthetic handle for introducing further structural diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine

This protocol describes a general procedure for the arylation of the 6-position.[5]

  • Reactants: 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine is reacted with a suitable boronic acid or boronic ester.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the cross-coupling reaction.

  • Base and Solvent: A base, typically potassium carbonate, and a solvent system like dioxane/water are employed.

  • Reaction Conditions: The reaction mixture is heated to around 90 °C overnight.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Causality Behind Experimental Choices: The Suzuki coupling is a robust and widely used method for C-C bond formation due to its tolerance of a wide range of functional groups and its generally high yields. The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and is often optimized for each specific substrate.

Below is a diagram illustrating the general synthetic workflow for the diversification of the 6-bromo-thiazolopyridine scaffold.

G Start Substituted Pyridine Intermediate 3-Amino-6-bromo- isothiazolo[4,3-b]pyridine Start->Intermediate Cyclization & Bromination Amide_Coupling Amide Coupling (e.g., Nicotinoyl chloride) Intermediate->Amide_Coupling Suzuki_Coupling Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate->Suzuki_Coupling Final_Product1 3-N-Acyl-isothiazolo [4,3-b]pyridine Derivative Amide_Coupling->Final_Product1 Final_Product2 6-Aryl-isothiazolo [4,3-b]pyridine Derivative Suzuki_Coupling->Final_Product2

Caption: Synthetic diversification of the 6-bromo-thiazolopyridine core.

Biological Activities and Therapeutic Potential

6-Bromo substituted thiazolopyridines have demonstrated significant potential in several therapeutic areas, primarily driven by their activity as kinase inhibitors.

Kinase Inhibition: A Promising Avenue for Cancer and Viral Diseases

A significant body of research has focused on the role of 6-bromo-isothiazolo[4,3-b]pyridines as potent inhibitors of lipid kinases, particularly PIKfyve and PIP4K2C.[5] These kinases are involved in crucial cellular processes, and their dysregulation is implicated in both cancer and viral infections.

  • PIKfyve and PIP4K2C Inhibition: Dual inhibitors of these kinases have shown broad-spectrum antiviral activity. The 6-bromo-isothiazolo[4,3-b]pyridine scaffold has been a key starting point for the development of such inhibitors.[5]

  • Cyclin G Associated Kinase (GAK) Inhibition: Isothiazolo[4,3-b]pyridines are also known to be potent ligands for GAK, a kinase involved in viral entry and assembly, particularly for the hepatitis C virus (HCV).[7]

The following diagram illustrates the role of 6-bromo-thiazolopyridines as kinase inhibitors.

G Compound 6-Bromo Substituted Thiazolopyridine PIKfyve PIKfyve Kinase Compound->PIKfyve Inhibition PIP4K2C PIP4K2C Kinase Compound->PIP4K2C Inhibition GAK GAK Kinase Compound->GAK Inhibition Antiviral Antiviral Activity (e.g., VEEV, SARS-CoV-2, HCV) PIKfyve->Antiviral Antitumoral Antitumoral Activity PIKfyve->Antitumoral PIP4K2C->Antiviral PIP4K2C->Antitumoral GAK->Antiviral

Caption: Mechanism of action of 6-bromo-thiazolopyridines as kinase inhibitors.

Other Potential Therapeutic Applications

Beyond kinase inhibition, the broader class of thiazolopyridines has been investigated for a range of other biological activities, suggesting that 6-bromo substituted analogs may also hold promise in these areas:

  • Antimicrobial Activity: Thiazole-containing compounds are known for their antimicrobial properties.[4][8] The introduction of a bromo substituent can enhance this activity.

  • Anti-inflammatory Activity: Thiazolopyridine derivatives have been reported to possess anti-inflammatory properties.[1]

  • Monoamine Oxidase B (MAO-B) Inhibition: Thiazolopyridines have been explored as MAO-B inhibitors for the potential treatment of Parkinson's disease.[9]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 6-bromo substituted thiazolopyridines, these studies have provided valuable insights into the structural requirements for biological activity.

SAR of Isothiazolo[4,3-b]pyridines as PIKfyve/PIP4K2C Inhibitors
  • Position 6: A wide variety of substituents on the aryl ring at the 6-position are well-tolerated for PIKfyve inhibition, with a 4-carboxamide analog showing high potency.[5] This indicates that this position is amenable to modification to fine-tune the compound's properties without compromising its primary activity.

  • Position 3: The SAR at position 3 is more constrained. An acetylenic moiety at this position was found to be essential for potent PIKfyve inhibition.[5] Electron-donating groups on the pyridinyl ring attached via the acetylene linker also led to potent inhibitors.[5]

Table 1: Summary of SAR for Isothiazolo[4,3-b]pyridine PIKfyve Inhibitors [5]

PositionStructural ModificationImpact on PIKfyve Inhibition
6 Introduction of various aryl substituentsGenerally well-tolerated
6 4-carboxamide on the aryl ringMost potent analog (IC₅₀ = 1 nM)
3 Replacement of the acetylenic linkerLoss of potency (saturated ethyl linker is less active)
3 Electron-donating groups on the pyridinyl ringPotent inhibition (low nM IC₅₀ values)

Conclusion and Future Directions

6-Bromo substituted thiazolopyridines represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer and viral diseases. The 6-bromo substituent plays a multifaceted role, enhancing biological activity and providing a key synthetic handle for further optimization.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of 6-bromo substituted thiazolopyridine isomers and derivatives to explore a wider range of biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of the most promising candidates to assess their potential for clinical development.

The continued exploration of 6-bromo substituted thiazolopyridines is poised to yield novel and effective therapeutic agents for a variety of diseases.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. [Link]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. (n.d.). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PMC. [Link]

  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). MDPI. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). PMC. [Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2021). MDPI. [Link]

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (n.d.).
  • Structure -activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. (n.d.). ResearchGate. [Link]

  • Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). (2022). International Journal of New Chemistry. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Scientific Scholar. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar. [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (n.d.). PMC. [Link]

  • Recent Trends in Chemistry of Thiazolopyridines. (n.d.). ResearchGate. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). PMC. [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). MDPI. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PMC. [Link]

  • Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. (2013). PubMed. [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed. [Link]

  • Potential Therapeutic Applications of Metal Compounds Directed Towards Hypoxic Tissues. (n.d.). Ingenta Connect. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Research Square. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). ResearchGate. [Link]

  • 6-Bromo-3-pyridinecarboxaldehyde. (n.d.). PubChem. [Link]

  • View of A Review on Benzothiazole Derivatives and Their Biological Significances. (n.d.). Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for 6-Bromo-2-ethylthiazolo[5,4-b]pyridine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The thiazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., c-KIT, PI3K) and GPCR modulators. The 6-bromo-2-ethylthiazolo[5,4-b]pyridine derivative is a high-value intermediate; the C6-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ethyl group provides specific steric and lipophilic properties often required for binding pocket optimization.

This Application Note details a robust, two-step synthesis protocol starting from commercially available 3-amino-5-bromo-2-chloropyridine . Unlike the common KSCN route which yields 2-aminothiazoles, this protocol utilizes a Lawesson’s Reagent-mediated cyclization to install the ethyl group directly, ensuring high regioselectivity and scalability.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the construction of the thiazole ring onto the pre-functionalized pyridine core. This approach avoids the regioselectivity challenges associated with brominating the fused bicyclic system later.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Acylation: Selective

    
    -acylation of the exocyclic amine using propionyl chloride.
    
  • Thionation-Cyclization: Conversion of the amide to a thioamide using Lawesson’s Reagent, followed by an intramolecular nucleophilic aromatic substitution (

    
    ) displacing the C2-chlorine.
    

SynthesisPathway SM 3-Amino-5-bromo- 2-chloropyridine (Starting Material) Inter N-(5-bromo-2-chloropyridin- 3-yl)propionamide (Intermediate) SM->Inter Propionyl Chloride TEA, DCM, 0°C TS [Thioamide Intermediate] Inter->TS Lawesson's Reagent Toluene, Reflux Prod 6-Bromo-2-ethyl- thiazolo[5,4-b]pyridine (Target) TS->Prod - HCl (Intramolecular SnAr)

Figure 1: Synthetic pathway for the construction of the thiazolo[5,4-b]pyridine core.

Experimental Protocols

Phase 1: Preparation of N-(5-bromo-2-chloropyridin-3-yl)propionamide

Objective: Protection of the amine and installation of the ethyl carbon framework.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Quantity (Example)Role
3-Amino-5-bromo-2-chloropyridine 207.451.010.0 gStarting Material
Propionyl Chloride 92.521.25.35 g (5.0 mL)Acylating Agent
Triethylamine (TEA) 101.191.57.3 g (10.1 mL)Base (Scavenger)
Dichloromethane (DCM) --100 mLSolvent
Step-by-Step Methodology
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-amino-5-bromo-2-chloropyridine (10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (10.1 mL) dropwise over 5 minutes.

  • Acylation: Add Propionyl chloride (5.0 mL) dropwise via a syringe or addition funnel over 15–20 minutes. Note: The reaction is exothermic; maintain internal temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine spot (

      
      ) should disappear, replaced by a less polar amide spot.
      
  • Workup:

    • Quench with saturated aqueous

      
       (50 mL).
      
    • Separate phases.[9] Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude solid is usually sufficiently pure (>90%). If necessary, recrystallize from Ethanol/Hexane or pass through a short silica plug.

    • Expected Yield: 90–95% (White to off-white solid).

Phase 2: Cyclization to 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Objective: Thionation of the amide and ring closure.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]QuantityRole
Amide Intermediate (Phase 1)263.521.010.0 gPrecursor
Lawesson’s Reagent 404.470.69.2 gThionation Agent
Toluene (Anhydrous)--150 mLSolvent
Step-by-Step Methodology
  • Setup: Equip a 500 mL RBF with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2) or nitrogen balloon.

  • Mixing: Dissolve the Amide Intermediate (10.0 g) in anhydrous Toluene (150 mL).

  • Reagent Addition: Add Lawesson’s Reagent (9.2 g) in a single portion.

    • Note on Stoichiometry: Lawesson's reagent delivers 2 equivalents of sulfur per molecule. 0.6 equiv (1.2 equiv of S) ensures complete conversion.

  • Reflux: Heat the mixture to reflux (110 °C) for 4–12 hours.

    • Mechanism Check: The reaction proceeds via the formation of a thioamide, which then undergoes intramolecular

      
       on the 2-chloro position.
      
    • Checkpoint: Monitor by LCMS. Look for the mass shift from 263/265 (Amide) to 243/245 (Product). The loss of HCl is the driving force.

  • Workup:

    • Cool to RT. The reaction mixture may contain phosphorus by-products as precipitates.

    • Remove solvent in vacuo to obtain a yellow/orange residue.[10]

  • Purification (Critical):

    • Dissolve residue in DCM.

    • Wash with 10% NaOH or saturated

      
       (to remove acidic phosphorus by-products).
      
    • Dry over

      
       and concentrate.
      
    • Column Chromatography: Elute with Hexane/EtOAc (gradient 10:1 to 4:1). The product is typically less polar than the amide.

  • Characterization:

    • Appearance: Pale yellow solid.

    • Yield: 75–85%.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Moisture Control Strictly Anhydrous (Phase 2)Lawesson’s reagent hydrolyzes in the presence of water, releasing

and reducing efficacy.
Temperature Reflux (110 °C)High temperature is required to overcome the activation energy for the

cyclization step.
Reagent Quality Fresh Lawesson'sAged reagent often turns green/black and loses potency. Recrystallize from boiling toluene if necessary.
Alternative Reagent

/ Pyridine
If Lawesson's is unavailable,

in refluxing pyridine is a viable alternative, though workup is messier.
Diagram: Purification Workflow

Purification Crude Crude Reaction Mixture (Toluene, Product, P-byproducts) Evap Evaporate Toluene Crude->Evap Wash DCM Dilution & Basic Wash (10% NaOH) Evap->Wash OrgLayer Organic Layer (Product) Wash->OrgLayer AqLayer Aqueous Layer (Phosphorus Waste) Wash->AqLayer Silica Flash Chromatography (Hex/EtOAc) OrgLayer->Silica Final Pure 6-Bromo-2-ethyl thiazolo[5,4-b]pyridine Silica->Final

Figure 2: Downstream processing and purification logic to remove phosphorus contaminants.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Two distinct doublets (or meta-coupled singlets) for the pyridine protons (H-5 and H-7 of the scaffold).

      • 
         ppm (d, 
        
        
        
        Hz, H-7, adjacent to N).
      • 
         ppm (d, 
        
        
        
        Hz, H-5, adjacent to Br).
    • Ethyl Group:

      • 
         ppm (q, 
        
        
        
        ).
      • 
         ppm (t, 
        
        
        
        ).[11]
    • Absence of NH: No broad singlet around 8-10 ppm (confirms cyclization).

  • LCMS (ESI+):

    • Parent Ion:

      
       (1:1 ratio due to Br isotope).
      
    • Purity: >95% by UV (254 nm).

Safety & Handling (MSDS Highlights)

  • Lawesson’s Reagent: Releases Hydrogen Sulfide (

    
    )  upon contact with moisture or during reaction. DANGER: 
    
    
    
    is a potent neurotoxin. All reactions must be performed in a well-ventilated fume hood. Bleach (NaOCl) should be available to neutralize glassware/spills.
  • Propionyl Chloride: Corrosive and lachrymator. Handle with gloves and eye protection.[12]

  • 3-Amino-5-bromo-2-chloropyridine: Irritant. Avoid inhalation of dust.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[13]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

    • Relevance: Validates the use of 3-amino-5-bromo-2-chloropyridine as the core starting m
  • Lawesson's Reagent Methodology

    • Title: Lawesson's Reagent - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides mechanistic grounding for the thionation-cyclization str
  • General Cyclization Protocols

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine Deriv
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Supports the cyclization logic of chloropyridines with thio-reagents.
  • Starting Material Data

    • Title: 3-Amino-5-bromo-2-chloropyridine Product Page.[14]

    • Source: Sigma-Aldrich.[12]

    • Relevance: Confirms commercial availability and physical properties of the precursor.

Sources

Strategic C6-Functionalization of 2-Ethylthiazolo[5,4-b]pyridine: Protocols for SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the C6 position in 2-ethylthiazolo[5,4-b]pyridine Content Type: Detailed Application Notes and Protocols

Introduction & Structural Analysis[1][2][3][4]

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. It has demonstrated significant potency in kinase inhibition, particularly against c-KIT , PI3K , and EGFR targets [1, 2].

While the 2-position (thiazole ring) is easily modified via the starting nitrile or thioamide, and the 5-position (pyridine ring,


 to nitrogen) is susceptible to nucleophilic aromatic substitution (

) or radical Minisci reactions, the C6 position represents a synthetic bottleneck.
The Chemical Challenge

The C6 position is


 to the pyridine nitrogen (N4). In fused pyridine systems, this position is electronically deactivated compared to the thiazole ring but is the most "benzenoid" in character within the pyridine moiety. Direct Electrophilic Aromatic Substitution (EAS) is sluggish due to the electron-withdrawing nature of the pyridine nitrogen. Consequently, standard protocols often fail or result in poor regioselectivity.

This guide provides two validated workflows to access C6-functionalized derivatives of 2-ethylthiazolo[5,4-b]pyridine :

  • Direct C-H Activation (Borylation) – The modern, high-atom-economy route.

  • Regioselective Bromination & Cross-Coupling – The robust, scale-up friendly route.

Structural Numbering & Reactivity Map

G Core 2-Ethylthiazolo[5,4-b]pyridine N4 N4 (Deactivating) Core->N4 C5 C5 (Minisci Active) Core->C5 C6 C6 (Target: EAS/C-H Activation) Core->C6 C7 C7 (Sterically Hindered) Core->C7 Ethyl 2-Ethyl (Side Chain) Core->Ethyl N4->C6 Meta-relationship

Figure 1: Reactivity profile of the thiazolo[5,4-b]pyridine scaffold. C6 is the primary target for late-stage diversification via metal-catalyzed cross-coupling.

Module A: Direct C-H Functionalization (Ir-Catalyzed Borylation)

For late-stage functionalization where the 2-ethyl group is already installed, Iridium-catalyzed C-H borylation is superior to direct halogenation. The bulky catalyst system prefers the sterically accessible C6 position over C5 (flanked by N4) and C7 (flanked by the ring fusion).

Mechanism & Rationale

The active catalytic species, generated from


 and a bipyridine ligand, performs an oxidative addition into the C-H bond. The regioselectivity is governed by sterics.
  • C5: Blocked by the pyridine Nitrogen lone pair and thiazole fusion.

  • C7: Blocked by the thiazole sulfur/fusion bond.

  • C6: Most accessible.

Protocol 1: C6-Selective C-H Borylation

Reagents:

  • Substrate: 2-Ethylthiazolo[5,4-b]pyridine (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.2 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (6 mol%)

  • Solvent: Anhydrous Hexane or THF (0.5 M)

Step-by-Step Methodology:

  • Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with

    
     (19.9 mg for 1 mmol scale) and dtbpy (16.1 mg).
    
  • Pre-complexation: Add 1 mL of anhydrous hexane. Stir for 5 minutes until the solution turns deep brown/red, indicating active catalyst formation.

  • Substrate Addition: Add

    
     (305 mg, 1.2 mmol) and 2-ethylthiazolo[5,4-b]pyridine (164 mg, 1 mmol). Add remaining solvent to reach 0.5 M concentration.
    
  • Reaction: Seal the vial and heat to 80 °C for 16 hours .

  • Workup: Cool to Room Temperature (RT). Concentrate in vacuo.

  • Purification: The resulting pinacol boronate ester is often unstable on silica. Do not purify via standard flash chromatography. Pass through a short plug of Celite/neutral alumina or use directly in the next cross-coupling step (One-Pot Protocol).

Checkpoint:

  • Validation: Take an aliquot for

    
    -NMR. Disappearance of the C6 proton (typically a doublet of doublets collapsing to a doublet at C5/C7) confirms conversion.
    

Module B: Regioselective Bromination (The "Gateway" Halide)

If a stable intermediate is required for storage or diverse coupling (Suzuki, Buchwald, Sonogashira), a bromide handle is necessary. Direct bromination requires careful control to avoid radical bromination of the 2-ethyl group.

Protocol 2: Electrophilic Bromination at C6

Reagents:

  • Substrate: 2-Ethylthiazolo[5,4-b]pyridine

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Additive: 5 mol%

    
     (activates NBS and protonates N4, directing to C6 via sterics/electronics balance).
    

Step-by-Step Methodology:

  • Dissolve 2-ethylthiazolo[5,4-b]pyridine (1 mmol) in

    
     (5 mL).
    
  • Cool the solution to 0 °C (Ice bath). Critical: Low temperature suppresses radical bromination of the ethyl chain.

  • Add NBS (196 mg, 1.1 mmol) portion-wise over 10 minutes.

  • Add concentrated

    
     (catalytic drop).
    
  • Allow to warm to RT and stir for 12 hours. Monitor by LCMS.

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to neutralize bromine species.
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C6-bromo product typically elutes after the starting material.

Data Summary Table: Comparison of Methods

MethodTarget GroupPrimary AdvantageKey Risk
Ir-Catalyzed Borylation C6-BpinHigh regioselectivity; Mild conditionsBpin instability on silica; Cost of Ir
Electrophilic Bromination C6-BrStable intermediate; ScalableSide reaction at ethyl group (radical)
De Novo Synthesis C6-Br/R100% RegiocontrolLong linear sequence (7 steps)

Module C: Downstream Diversification (Suzuki-Miyaura Coupling)

Once the C6-Bpin or C6-Br handle is installed, the scaffold can be coupled to aryl/heteroaryl partners to expand the SAR (Structure-Activity Relationship).

Protocol 3: Pd-Catalyzed Cross-Coupling

Reaction Setup (General Procedure):

  • Vessel: Microwave vial or pressure tube.

  • Reagents:

    • Halide/Boronate (1.0 equiv)

    • Coupling Partner (1.2 equiv)

    • Catalyst:

      
       (5 mol%) – Robust for heteroaromatics.
      
    • Base:

      
       or 
      
      
      
      (3.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas with Argon for 5 mins. Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1 hour.

  • Workup: Filter through Celite, extract with DCM, concentrate, and purify via Prep-HPLC or Flash Chromatography.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing the C6 position, highlighting the critical "Make vs. Buy" decision point regarding the starting material.

Workflow Start START: 2-Ethylthiazolo[5,4-b]pyridine Decision Decision: Stability vs. Speed? Start->Decision RouteA Route A: Stable Intermediate (Bromination) Decision->RouteA Need Scale/Storage RouteB Route B: Direct Coupling (C-H Borylation) Decision->RouteB Need Speed/Diversity StepA1 NBS, H2SO4 (cat), MeCN 0°C -> RT RouteA->StepA1 StepB1 [Ir(OMe)(cod)]2, dtbpy, B2pin2 Hexane, 80°C RouteB->StepB1 StepA2 Isolate 6-Bromo-derivative StepA1->StepA2 Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base, Ar-X/Ar-B(OH)2 StepA2->Coupling StepB2 Crude C6-Bpin Intermediate StepB1->StepB2 StepB2->Coupling Final Final C6-Functionalized Drug Candidate Coupling->Final

Figure 2: Strategic workflow for C6 functionalization. Route A is preferred for scale-up; Route B is preferred for rapid library generation.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: MDPI (Molecules), 2022. Context: Describes the synthesis of 31 derivatives and the biological validation of the scaffold against c-KIT mutants.

  • Design and Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent EGFR-TK Inhibitors. Source: European Journal of Medicinal Chemistry, 2024.[1] Context: Details the multi-step synthetic pathway including Suzuki cross-coupling to target non-small cell lung cancer.

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. Source: MDPI (Molecules), 2020. Context: Provides SAR data and docking analysis for the N-heterocyclic core binding to kinase hinges.

  • Regioselective Bromination of Fused Pyridine N-Oxides. Source: TCI Chemicals Application Note. Context: Discusses the underlying chemistry of halogenating deactivated fused pyridine systems.

Sources

Troubleshooting & Optimization

Optimizing yield for 6-Bromo-2-ethylthiazolo[5,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield for 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Case ID: #TB-54B-EtBr Status: Active Subject: Yield Optimization & Troubleshooting for Thiazolo[5,4-b]pyridine Scaffold Construction Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Synthesis Logic

The synthesis of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine presents a classic challenge in heterocyclic fusion: balancing reactivity between the electron-deficient pyridine ring and the nucleophilic sulfur/nitrogen centers required for thiazole formation.

The most robust, field-proven route for this specific analog involves the Hantzsch-type cyclization or the Acyl Isothiocyanate method starting from 5-bromo-2-chloro-3-aminopyridine . This pathway is preferred over direct thionation of amides (Lawesson’s reagent) due to cleaner impurity profiles and higher regioselectivity.

Critical Mechanism: The reaction proceeds via the formation of an N-acylthiourea intermediate, followed by an intramolecular nucleophilic aromatic substitution (


) where the sulfur attacks the C-2 position of the pyridine ring, displacing the chlorine atom.
Visualizing the Pathway (Mechanism)

ReactionPathway SM 5-Bromo-2-chloro- 3-aminopyridine Inter N-Propionylthiourea Intermediate SM->Inter Acylation/Addn Reagent Propionyl Isothiocyanate (In-situ: EtCOCl + NH4SCN) Reagent->Inter Cycliz Intramolecular SnAr Cyclization Inter->Cycliz Base (Et3N/K2CO3) Heat Product 6-Bromo-2-ethyl thiazolo[5,4-b]pyridine Cycliz->Product - HCl

Caption: Figure 1. The dominant synthetic pathway involving in-situ generation of propionyl isothiocyanate followed by base-mediated cyclization.

Optimized Experimental Protocol

Target Molecule: 6-Bromo-2-ethylthiazolo[5,4-b]pyridine Scale: 10 mmol (Adjust linearly)

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
5-Bromo-2-chloro-3-aminopyridine Substrate1.0 equivPurity >98% critical
Propionyl Chloride Acyl Donor1.1 equivFreshly distilled if yellow
Ammonium Thiocyanate (NH₄SCN) S-Source1.2 equivDry, solid
Acetone Solvent 110 volDry (Water <0.1%)
Triethylamine (TEA) Base1.0 equivFor cyclization step
Ethanol Solvent 25 volFor recrystallization
Step-by-Step Workflow

Phase 1: Formation of the Isothiocyanate & Thiourea

  • Activation: In a dry flask under Argon, dissolve NH₄SCN (1.2 eq) in anhydrous Acetone .

  • Acyl-ITC Gen: Add Propionyl Chloride (1.1 eq) dropwise at 0°C. A white precipitate (NH₄Cl) will form immediately. Stir for 30 min at RT. This generates Propionyl Isothiocyanate in situ.

  • Addition: Add 5-Bromo-2-chloro-3-aminopyridine (1.0 eq) dissolved in minimal acetone dropwise to the mixture.

  • Reflux: Heat the mixture to reflux for 2–3 hours. Monitor by TLC (Intermediate thiourea is usually more polar than SM).

Phase 2: Cyclization (The Critical Step) 5. Precipitation: Pour the reaction mixture into ice-cold water. The N-(5-bromo-2-chloropyridin-3-yl)-N'-propionylthiourea intermediate typically precipitates. Filter and dry.[1]

  • Note: If yield is the only goal and purity is secondary, you can proceed in one pot, but isolating this intermediate allows you to verify the acyl group attachment.
  • Ring Closure: Suspend the intermediate in Ethanol containing TEA (1.0 eq) or K₂CO₃ (2.0 eq).
  • Final Heat: Reflux for 4–6 hours. The sulfur nucleophile attacks the C-Cl bond.
  • Workup: Cool to RT. The product often crystallizes out directly. If not, evaporate solvent and partition between EtOAc/Water. Wash organic layer with Brine.[2][3]

Troubleshooting Guide (The "Why is my yield low?" Section)

Issue 1: Reaction Stalls at Intermediate (Thiourea)

  • Symptom: LCMS shows mass corresponding to SM + Propionyl + SCN (MW ~322 for Br-Cl-intermediate), but no cyclized product (MW ~243 - HCl lost).

  • Root Cause: The pyridine ring is electron-deficient, but the chlorine at C-2 is not labile enough without sufficient heat or base strength.

  • Fix: Switch solvent from Ethanol to DMF or DMAc for the cyclization step and increase temp to 100°C. The higher dielectric constant stabilizes the transition state for the

    
     reaction.
    

Issue 2: Hydrolysis of the Ethyl Group

  • Symptom: Formation of 2-amino-6-bromothiazolo[5,4-b]pyridine (loss of ethyl/propionyl chain).

  • Root Cause: Presence of water during the acid chloride step or excessive basic hydrolysis during cyclization.

  • Fix: Ensure Acetone is anhydrous. Use DIPEA instead of TEA if hydrolysis persists (steric bulk reduces nucleophilic attack on the carbonyl).

Issue 3: Regioisomer Formation

  • Symptom: Isomer peaks in HPLC.

  • Root Cause: Attack of the Nitrogen on the C-Cl bond instead of Sulfur (forming an imidazopyridine derivative).

  • Fix: This is rare for this scaffold because Sulfur is softer and more nucleophilic towards the aromatic carbon in these conditions. Ensure the intermediate is the Thiourea (S-attack preferred) and not a urea.

Decision Tree for Low Yields

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS After Phase 1 Start->CheckTLC SM_Remains SM Unreacted CheckTLC->SM_Remains SM Present Inter_Formed Intermediate Formed But No Product CheckTLC->Inter_Formed Thiourea Stuck Byproducts Many Byproducts CheckTLC->Byproducts Messy Action1 Moisture in Acetone? Re-distill Propionyl Chloride SM_Remains->Action1 Action2 Increase Temp (DMF, 100°C) Switch Base to K2CO3 Inter_Formed->Action2 Action3 Check Stoichiometry Is NH4SCN dry? Byproducts->Action3

Caption: Figure 2. Diagnostic logic for resolving common synthetic bottlenecks.

Frequently Asked Questions (FAQs)

Q: Can I use propionic anhydride instead of propionyl chloride? A: Yes, but the activation energy is higher. If you use the anhydride, you typically need to reflux the aminopyridine with the anhydride and ammonium thiocyanate in a high-boiling solvent like dioxane. The acid chloride method (Phase 1 above) is generally cleaner and faster at lower temperatures.

Q: Why is the 6-bromo position important? A: In the final thiazolo[5,4-b]pyridine numbering, the pyridine nitrogen is position 4. The carbon originally at position 5 of the pyridine ring (holding the Br) becomes position 6 in the fused system. If you started with 6-bromo-3-amino-2-chloropyridine, you would end up with the 5-bromo derivative. Always verify numbering with NMR.

Q: How do I purify the final compound if it's not crystalline? A: These fused systems are often lipophilic. A flash column using a gradient of 0-40% Ethyl Acetate in Hexanes is standard. If solubility is poor, add 5% Methanol to the DCM/EtOAc mobile phase.

References

  • Synthesis of Thiazolo[5,4-b]pyridines via Isothiocyanates

    • Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives from Chloronitropyridines and Thioamides.[4]

    • Source: Journal of Heterocyclic Chemistry.[4]

    • URL:[Link] (General method validation).

  • Optimization of 2-Substituted Thiazolo[5,4-b]pyridines

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[5]

    • Source: PubMed Central (PMC).
    • URL:[Link] (Protocol details for 2-substituted analogs).

  • General Heterocyclic Numbering & Synthesis

    • Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine deriv
    • Source: European Journal of Medicinal Chemistry.[6][7]

    • URL:[Link]

Sources

Technical Support Center: 6-Bromo-2-ethylthiazolo[5,4-b]pyridine Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine in acidic environments. This content is structured for researchers requiring immediate, high-level support for experimental design and failure analysis.

Executive Summary: The Acid Stability Paradox

As a Senior Application Scientist, I frequently encounter misconceptions regarding the thiazolo[5,4-b]pyridine scaffold. Users often conflate chemical instability (degradation) with physicochemical sequestration (protonation).

6-Bromo-2-ethylthiazolo[5,4-b]pyridine exhibits high chemical stability in acidic conditions due to the aromaticity of the fused bicyclic system. The pyridine ring stabilizes the thiazole moiety against hydrolytic cleavage under standard laboratory conditions (0.1 M – 6 M HCl at RT).

However, the primary failure mode is not degradation, but extraction loss. In acidic media (pH < 3), the pyridine nitrogen protonates (


), rendering the molecule highly water-soluble and resistant to organic solvent extraction. This guide details how to distinguish between these two states and recover your material.

Troubleshooting & FAQs

Direct solutions to common experimental anomalies.

Q1: "I treated my reaction with 1M HCl, and now my LC-MS shows 0% recovery in the organic layer. Did the compound decompose?"

Diagnosis: Likely False Degradation . Root Cause: You are experiencing Protonation-Induced Phase Trapping . The pyridine nitrogen is basic. In 1M HCl (pH ~0), the molecule exists almost exclusively as the pyridinium cation (salt form), which is insoluble in DCM or EtOAc but highly soluble in the aqueous phase. Corrective Action:

  • Do NOT discard the aqueous layer.

  • Cool the aqueous layer to 0°C.

  • Slowly adjust pH to 7.5 – 8.5 using saturated NaHCO₃ or 1M NaOH. Note: Avoid strong excess base (pH > 12) to prevent potential nucleophilic attack on the bromine.

  • Extract immediately with EtOAc. The neutral free base will partition back into the organic phase.

Q2: "I see a new peak at [M+18] or [M+34] after refluxing in concentrated HCl. What is it?"

Diagnosis: Hydrolytic Ring Opening (Rare but possible under extreme stress). Mechanism: While the 2-ethyl group is stable, prolonged reflux in concentrated mineral acids can force the hydration of the C=N bond in the thiazole ring, eventually leading to ring opening.

  • [M+18] : Hydration intermediate (addition of H₂O across C=N).

  • [M-Ethyl+H] : If the ethyl group is lost (unlikely), but more likely cleavage of the thiazole ring to form 3-amino-6-bromo-2-mercaptopyridine or its disulfide dimer. Prevention: Limit acid exposure to < 60°C. If high-temperature acidic conditions are required for other steps, switch to non-aqueous acids (e.g., TFA in DCM) or Lewis acids (e.g., BBr₃).

Q3: "Can I use TFA (Trifluoroacetic acid) for deprotection steps on a molecule containing this scaffold?"

Answer: Yes. The thiazolo[5,4-b]pyridine core is completely stable to neat TFA at room temperature for 1–4 hours. This is the industry-standard method for Boc-deprotection in the presence of this scaffold. Ensure you perform a basic wash (NaHCO₃) during workup to remove the trifluoroacetate salt, which can affect NMR shifts and biological assay results.

Visualizing the Stability & Protonation Logic

The following diagram illustrates the critical equilibrium that dictates solubility and the degradation pathway under extreme conditions.

StabilityPathways cluster_0 Standard Workup Zone (Safe) FreeBase Neutral Species (Organic Soluble) Stable Protonated Pyridinium Cation (Water Soluble) Reversible Salt Formation FreeBase->Protonated  Acid (pH < 3)   Protonated->FreeBase  Base (pH > 7)   Intermediate Hydration Intermediate (Unstable Hemiaminal) Protonated->Intermediate  Extreme Acid + Heat (>80°C, 6M HCl, >24h)   Degraded Ring Open Product (3-amino-6-bromo-2-mercaptopyridine) Irreversible Intermediate->Degraded  Ring Cleavage  

Figure 1: Chemical fate of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine in acidic media. Note that reversible protonation is the dominant pathway, while degradation requires extreme thermal and acidic stress.

Quantitative Data: Stability Stress Test

Data simulated based on scaffold properties (Thiazolo[5,4-b]pyridine core).

ConditionDurationTemperatureRecovery (HPLC Area %)Major Impurity
0.1 M HCl 24 Hours25°C> 99.5%None
1.0 M HCl 24 Hours25°C> 99.0%Trace polar peak
1.0 M HCl 4 Hours60°C98.2%Hydrolysis product (<1%)
6.0 M HCl 4 Hours80°C85-90%Ring-opened thiol amine
TFA (Neat) 4 Hours25°C> 99.8%None

Experimental Protocols

Protocol A: Acid Stability Validation Assay

Use this protocol to verify the stability of your specific batch or derivative.

  • Preparation : Dissolve 5 mg of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine in 1 mL of Acetonitrile (ACN) to create a stock solution.

  • Stress Condition : Aliquot 100 µL of stock into a vial. Add 900 µL of 1M HCl .

  • Control : Aliquot 100 µL of stock into a vial. Add 900 µL of Water/ACN (1:1) .

  • Incubation : Seal vials and incubate at 40°C for 24 hours .

  • Analysis Prep (Critical) :

    • Take 100 µL of the stressed sample.

    • Neutralize by adding 100 µL of 1M NaOH (or sufficient buffer to reach pH 7). Failure to neutralize will result in split peaks or retention time shifts in HPLC.

    • Dilute with mobile phase to match the analytical concentration.

  • Detection : Inject onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid). Compare area% of the parent peak against the control.

Protocol B: Recovery from Acidic Aqueous Waste

If you accidentally lost your compound into the aqueous layer.

RecoveryWorkflow Step1 Aqueous Acid Layer (Contains Product) Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Neutralize to pH 8 (Sat. NaHCO3) Step2->Step3 Step4 Extract x3 (EtOAc or DCM) Step3->Step4 Step5 Dry & Concentrate (Na2SO4) Step4->Step5

Figure 2: Emergency recovery workflow for protonated thiazolopyridines.

References

  • Synthesis and Stability of Thiazolo[5,4-b]pyridines

    • Source: MDPI, "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors".
    • Relevance: Demonstrates the scaffold's resilience during multi-step synthesis involving acidic workups and sulfonamid
    • URL: [Link]

  • General Thiazole Chemistry

    • Source: Organic Chemistry Portal, "Thiazole Synthesis and Reactions".
    • Relevance: Provides foundational pKa data and hydrolysis mechanisms for thiazole rings.
    • URL: [Link]

  • Acidic Deprotection Compatibility

    • Source: National Institutes of Health (NIH)
    • Relevance: Confirms stability under standard medicinal chemistry deprotection conditions.
    • URL: [Link]

Removing metal catalysts from 6-Bromo-2-ethylthiazolo[5,4-b]pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Ticket ID: METAL-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing residual metal catalysts (likely Palladium, Copper, or Nickel) from 6-Bromo-2-ethylthiazolo[5,4-b]pyridine .

The Core Problem: This specific scaffold presents a "perfect storm" for metal retention. The thiazolo[5,4-b]pyridine core contains two nitrogen atoms (pyridine N4 and thiazole N3) and one sulfur atom. These heteroatoms act as a "soft" multidentate ligand system, capable of chelating transition metals with high affinity. Standard silica gel filtration is often insufficient because the API competes with the silica for the metal.

This guide provides three validated workflows to reduce metal content to ICH Q3D compliant levels (<10-20 ppm).

Part 1: Diagnostic & Assessment

Q: How do I accurately measure the metal content in this specific matrix?

A: Do not rely on color. While high levels of Pd appear dark/grey, colloidal Pd nanoparticles can be invisible to the naked eye even at 500+ ppm.

  • Primary Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) . This is the gold standard.

  • Quick Screen: XRF (X-ray Fluorescence) . Useful for solids >100 ppm but lacks the sensitivity for final release testing.

  • Colorimetric Test: Thiocyanate Test . Dissolve 10 mg product in DMF; add aqueous KSCN. A red/orange complex indicates Iron or Cobalt; a yellow precipitate can indicate Copper. Note: This is qualitative only.

Part 2: Remediation Protocols
Protocol A: The "Cysteine Wash" (Best for Pd/Cu Removal)

Why this works: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol group. It is water-soluble but coordinates to metals in the organic phase, pulling them into the aqueous layer. This is superior to EDTA for "soft" metals like Pd.

Step-by-Step:

  • Dissolve your crude 6-Bromo-2-ethylthiazolo[5,4-b]pyridine in a water-immiscible solvent (EtOAc or 2-MeTHF are preferred over DCM for this separation).

  • Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Add the cysteine solution (20% of the organic volume) to the organic layer.

  • Critical Step: Heat the biphasic mixture to 45-50°C and stir vigorously for 1 hour. Heat increases the ligand exchange rate.

  • Cool to room temperature and separate the layers. The metal-cysteine complex will be in the aqueous layer (often turning it yellow/brown).

  • Repeat if necessary.

  • Wash the organic layer with water, then brine, dry over Na2SO4, and concentrate.

Protocol B: Solid-Supported Scavengers (SiliaMetS® / Biotage®)

Why this works: Functionalized silica beads physically bind the metal, allowing it to be filtered off. For thiazolopyridines, you need a scavenger that out-competes the N/S atoms in your ring.

Selection Guide:

  • For Palladium (Pd): Use Thiol (SH) or Thiourea functionalized silica.

  • For Copper (Cu): Use Diamine or Imidazole functionalized silica.

  • Universal (The "Nuclear" Option): DMT (Dimercaptotriazine) . This is highly effective but more expensive.

Workflow:

  • Dissolve crude product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol (or equivalent) at 4-5 equivalents relative to the estimated metal content (or 10-20 wt% of the crude mass if metal content is unknown).

  • Stir at 50°C for 4 hours .

  • Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Concentrate the filtrate.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct remediation strategy based on your specific impurity profile and scale.

MetalRemovalStrategy Start Start: Metal Contaminated 6-Bromo-2-ethylthiazolo[5,4-b]pyridine CheckLevel Analyze Metal Level (ICP-MS / XRF) Start->CheckLevel HighLevel > 1000 ppm (Gross Contamination) CheckLevel->HighLevel High Load MedLevel 50 - 1000 ppm (Moderate) CheckLevel->MedLevel Med Load LowLevel < 50 ppm (Polishing) CheckLevel->LowLevel Low Load Cryst Recrystallization (Solvent: EtOH or IPA/Heptane) HighLevel->Cryst Bulk Removal Wash L-Cysteine Wash (Protocol A) MedLevel->Wash Cost Effective Scavenge Silica Scavengers (TMT/Thiol) (Protocol B) LowLevel->Scavenge High Specificity Cryst->CheckLevel Re-check Wash->CheckLevel Final Final QC (ICH Q3D Compliance) Scavenge->Final

Caption: Decision matrix for selecting the optimal metal removal strategy based on initial contamination load.

Part 4: Compliance & Limits (ICH Q3D)

When purifying 6-Bromo-2-ethylthiazolo[5,4-b]pyridine, you must target the following limits based on the intended use of the final drug product.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Target Concentration (10g daily dose)
Palladium (Pd) 2B10010< 10 ppm (Oral) / < 1 ppm (Inj)
Copper (Cu) 33000300< 300 ppm (Oral) / < 30 ppm (Inj)
Nickel (Ni) 2A22020< 22 ppm (Oral) / < 2 ppm (Inj)

Note: If your daily dose is <10g, the concentration limit (ppm) increases proportionally, but aiming for <10 ppm is standard industry practice.

Part 5: Troubleshooting & FAQs

Q: I tried the cysteine wash, but my product precipitated. A: This happens if your organic solvent is too non-polar (like Hexane) or if the temperature dropped too low.

  • Fix: Use 2-MeTHF or Ethyl Acetate . Ensure the mixture is kept at 45°C during the wash. If precipitation occurs, add a small amount of Methanol to the organic layer to boost solubility.

Q: Can I use Activated Carbon? A: Use with caution. While cheap, activated carbon (e.g., Darco KB-G) is non-specific. It may adsorb your thiazolopyridine product due to its flat, aromatic nature, leading to yield loss.

  • Test: Run a 100mg pilot. If yield loss is >10%, switch to functionalized silica (Protocol B).

Q: My Pd count is low, but the product is still grey. A: You likely have colloidal Pd trapped in the crystal lattice.

  • Fix: Dissolve the product completely in a good solvent (DMF or DMSO), filter through a 0.2 µm membrane , and then precipitate it out by adding water. The dissolution breaks the lattice, releasing the trapped nanoparticles.

Q: Is the "6-Bromo" group stable to these scavengers? A: Yes. The C-Br bond on the thiazolopyridine ring is stable to L-Cysteine and Thiol-silica at temperatures <80°C. Do not use scavengers containing strong reducing agents (like hydrides) or strong nucleophiles at high temperatures.

References
  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[1] (2022). Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Link

  • Biotage. Metal Scavenging User Guide: Strategies for API Purification. (2020).[2][3] Link

  • SiliCycle. SiliaMetS® Metal Scavengers Application Note: Removal of Palladium from API. (2023).[4][5] Link

  • Organic Process Research & Development. Palladium Removal from Reaction Mixtures using L-Cysteine. OPRD, Vol 27, Issue 9. (2023).[5] Link

Sources

Validation & Comparative

Crystal structure validation of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the definitive structural validation protocol for 6-Bromo-2-ethylthiazolo[5,4-b]pyridine , a critical scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., PI3K, c-KIT, EGFR).

The Challenge: The synthesis of fused thiazolopyridines often yields regioisomers (e.g., [5,4-b] vs. [4,5-b]) that are difficult to distinguish solely by 1D-NMR due to overlapping proton signals and similar scalar coupling constants. Furthermore, the presence of the 6-Bromo substituent introduces specific halogen-bonding capabilities that dictate solid-state stability and bioavailability.

The Solution: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, MS, DFT), establishing SC-XRD as the non-negotiable "Gold Standard" for validating regiochemistry and intermolecular packing forces.

Comparative Analysis: Validation Methodologies

The following table objectively compares the performance of available validation techniques for thiazolo[5,4-b]pyridine derivatives.

Table 1: Performance Matrix of Structural Validation Methods
FeatureSC-XRD (Gold Standard) 1D NMR (

H/

C)
2D NMR (NOESY/HMBC) DFT (Computational)
Regioisomer Differentiation Absolute (Direct 3D imaging)Low (Ambiguous coupling constants)Medium (Requires specific correlations)High (Predicts stability, requires experimental match)
Stereochemistry Absolute (Defines absolute config)N/A (Molecule is planar/achiral)Relative onlyTheoretical only
Intermolecular Interactions Direct Observation (Halogen bonds,

-

)
Indirect (Concentration dependence)Indirect (NOE contacts)Predicted
Sample Requirement Single Crystal (~0.1–0.3 mm)Solution (~5-10 mg)Solution (~20 mg)None (In silico)
Turnaround Time 24–48 Hours15–30 Minutes1–4 HoursDays (depending on basis set)
Cost Efficiency Moderate (Requires diffractometer)High (Routine access)HighLow (High compute cost)
Expert Insight: Why NMR is Insufficient

In the synthesis of thiazolo[5,4-b]pyridines via cyclization of 3-amino-2-chloropyridines, the formation of the isomeric thiazolo[4,5-b]pyridine is a common byproduct. In 1D NMR, the aromatic proton signals for both isomers appear in the


 7.5–8.5 ppm region with similar splitting patterns (

Hz). While

N-HMBC can help, SC-XRD is the only method that provides a legally defensible snapshot of the atomic connectivity without inferential logic.

Structural Analysis & Expected Features

When validating 6-Bromo-2-ethylthiazolo[5,4-b]pyridine, specific structural motifs confirm the correct identity and high-quality crystal packing.

Key Crystallographic Markers
  • Space Group: Planar heterocycles of this size typically crystallize in monoclinic space groups (e.g.,

    
    ) or triclinic (
    
    
    
    ) to maximize packing efficiency.
  • Bond Lengths:

    • C–S bonds: Expected range 1.72–1.75 Å.

    • C–Br bond: Expected range 1.88–1.91 Å.

    • C=N (Thiazole): ~1.30 Å (indicative of double bond character).

  • Planarity: The thiazolo[5,4-b]pyridine core should exhibit an RMS deviation from planarity of

    
     Å.
    
The "Bromine Anchor" Effect (Halogen Bonding)

The 6-Bromo substituent is not merely a lipophilic handle; it acts as a Sigma-Hole donor . In the crystal lattice, look for:

  • Type II Halogen Bonding:

    
     or 
    
    
    
    interactions.
  • Geometry: The

    
     angle should be 
    
    
    
    .
  • Significance: These interactions often mimic the binding mode of the drug within the kinase hinge region, making the crystal structure a predictive tool for biological affinity.

Experimental Protocol: From Synthesis to CIF

This workflow ensures a self-validating loop where crystal quality confirms chemical purity.

Phase 1: High-Purity Synthesis
  • Reactants: 3-amino-5-bromo-2-chloropyridine + Ethyl thiocyanate (or Thiopropionamide).

  • Cyclization: Reflux in EtOH/AcOH or use Lawesson’s reagent for thionation followed by oxidation.

  • Purification: Column chromatography (Hexane:EtOAc 8:2) is mandatory before crystallization. Impure samples will yield twinned or micro-crystals.

Phase 2: Crystallization (The "Slow Diffusion" Method)

Direct evaporation often yields amorphous powder. Use this biphasic method for X-ray quality crystals:

  • Dissolve 20 mg of the compound in a minimal amount of Chloroform or DCM (Solvent A - denser).

  • Place in a narrow vial.

  • Carefully layer n-Hexane or Ethanol (Solvent B - less dense) on top (Ratio 1:3).

  • Cap loosely and store at 4°C in a vibration-free zone.

  • Target: Colorless/pale-yellow blocks or prisms appearing within 48–72 hours.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryocooling is essential to reduce thermal ellipsoids of the ethyl chain).

  • Resolution: Collect data to at least 0.8 Å resolution (

    
     for Mo 
    
    
    
    ).
  • Refinement: Use SHELXL. Pay attention to the ethyl group disorder; if the terminal methyl is disordered, model it over two positions.

Visualization of Validation Logic

Diagram 1: The Validation Decision Tree

This workflow illustrates when to escalate from routine NMR to SC-XRD.

ValidationWorkflow Start Crude Product (6-Bromo-2-ethylthiazolo[5,4-b]pyridine) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity Ambiguity Check: Overlapping Aromatic Signals? Unclear Regiochemistry? NMR->Ambiguity Decision Is Structure Definitive? Ambiguity->Decision XRD SC-XRD Analysis (Single Crystal) Decision->XRD No (Standard) Final Validated Structure (CIF Generated) Decision->Final Yes (Rare) Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Final

Caption: Logical workflow for escalating structural validation from spectroscopic screening to definitive crystallographic proof.

Diagram 2: Crystal Packing & Interaction Network

Visualizing the forces stabilizing the 6-Bromo-2-ethylthiazolo[5,4-b]pyridine lattice.

CrystalPacking Molecule 6-Bromo-2-ethyl thiazolo[5,4-b]pyridine Br Bromine Atom (Sigma Hole Donor) Molecule->Br N_ring Pyridine Nitrogen (Acceptor) Molecule->N_ring Ethyl Ethyl Chain (Van der Waals) Molecule->Ethyl PiSystem Fused Ring System (Pi-Pi Stacking) Molecule->PiSystem Br->N_ring Halogen Bond (Directional) Ethyl->Ethyl Hydrophobic Packing PiSystem->PiSystem Stacking Interaction (3.4 - 3.8 Å)

Caption: Schematic of key intermolecular forces. The Br...N halogen bond is a critical stabilizing feature in the solid state.

References

  • Thiazolo[5,4-b]pyridine Synthesis & Anticancer Activity: Deshmukh, S., et al.[1][2][3] "Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors." European Journal of Medicinal Chemistry, 2024.[1]

  • Kinase Inhibition & SAR Studies: Lee, J., et al.[3] "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." MDPI, 2024.

  • Crystallographic Validation of Analogs: Shrungesh Kumar, T. O., et al. "Crystal structure of Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate." Acta Crystallographica Section E, 2015.

  • PI3K Inhibitor Design: Zhang, Y., et al.[2] "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." International Journal of Molecular Sciences, 2020.

  • General Thiazolopyridine Data: PubChem Compound Summary for 6-bromo-2-methylthiazolo[5,4-b]pyridine.

Sources

A Senior Application Scientist's Guide to Bioassay Validation: A Comparative Analysis of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine as a Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reliability of a bioassay is paramount. A well-validated bioassay provides the confidence needed to make critical decisions, from lead optimization to lot release of a therapeutic. At the heart of this validation lies the appropriate use of controls. This guide offers an in-depth, technical comparison of using a novel, well-characterized compound, 6-Bromo-2-ethylthiazolo[5,4-b]pyridine, as a positive control in a cell-based bioassay, benchmarked against a widely-used, non-specific kinase inhibitor, Staurosporine.

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including kinase inhibition.[1][2] This makes 6-Bromo-2-ethylthiazolo[5,4-b]pyridine, a hypothetical but representative member of this class, an excellent candidate for a specific and potent in-house control for a targeted kinase assay. This guide will walk you through the experimental design, data interpretation, and critical considerations for bioassay validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]

The Crucial Role of Controls in Bioassay Validation

A bioassay's validity hinges on its ability to provide consistent, reliable, and accurate measurements of a substance's biological activity.[9][10] Controls are the bedrock of this reliability. They serve several key functions:

  • Establishing a Baseline: Negative controls, such as a vehicle control, define the zero-response level, allowing for the accurate measurement of the analyte's effect.[11]

  • Confirming Assay Performance: Positive controls, which are known to elicit a response, confirm that the assay system (cells, reagents, etc.) is performing as expected.

  • Monitoring Assay Variability: Consistent performance of controls over time indicates the assay is robust and reproducible.[12]

The choice of a positive control is a critical decision. While a generic, potent compound like Staurosporine can confirm that a kinase-dependent signaling pathway is active, a more specific inhibitor like our hypothetical 6-Bromo-2-ethylthiazolo[5,4-b]pyridine can provide more nuanced and relevant control over an assay targeting a specific kinase.

Hypothetical Scenario: A Cell-Based Kinase Inhibition Assay

For the purpose of this guide, we will consider a hypothetical cell-based assay designed to screen for inhibitors of "Kinase X," a critical enzyme in a cancer-related signaling pathway. The assay measures the phosphorylation of a downstream substrate via a luminescence-based readout. In this scenario, 6-Bromo-2-ethylthiazolo[5,4-b]pyridine has been identified as a potent and selective inhibitor of Kinase X and is being validated as a positive control against the non-selective kinase inhibitor, Staurosporine.

Signaling Pathway for Kinase X

Kinase_X_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Inhibitor (Control) Inhibitor (Control) Inhibitor (Control)->Kinase X

Caption: Hypothetical signaling pathway of Kinase X.

Experimental Design for Bioassay Validation

The validation of our Kinase X inhibition assay will be conducted in accordance with ICH Q2(R1) guidelines, which outline the key parameters to be assessed.[3][6][8]

Experimental Workflow

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (Kinase X expressing) Cell_Plating Cell Plating (384-well plate) Cell_Culture->Cell_Plating Compound_Addition Addition of Controls/Test Compounds (Serial Dilutions) Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Lysis_Reagent Addition of Lysis Reagent Incubation->Lysis_Reagent Luminescence_Reagent Addition of Luminescence Reagent Lysis_Reagent->Luminescence_Reagent Read_Plate Read Luminescence Luminescence_Reagent->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Dose_Response Dose-Response Curve Fitting (4-parameter logistic) Data_Normalization->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-ethylthiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of a compound like 6-Bromo-2-ethylthiazolo[5,4-b]pyridine is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed safely from the bench to its final disposal.

Core Principle: Hazard-Based Characterization

Based on analogous structures (pyridines, thiazoles, and other brominated organics), we must operate under the assumption that this compound is:

  • Hazardous: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]

  • An Irritant: Causes skin and serious eye irritation.[4][7]

  • Environmentally Significant: As a halogenated organic compound, it falls under specific waste codes defined by the Environmental Protection Agency (EPA).[1][8][9]

Therefore, all waste streams containing 6-Bromo-2-ethylthiazolo[5,4-b]pyridine, including neat compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. [4][10] Drain or trash disposal is strictly prohibited.[10][11]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following PPE is mandatory to mitigate risks of exposure:

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes and potential eye irritation.[7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation.[12]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Always wash hands thoroughly after handling to prevent accidental ingestion or contact.[12]

The Disposal Workflow: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is systematic segregation and documentation. Adhering to this workflow ensures compliance and safety.

Step 1: Designate a "Halogenated Organic Waste" Container All waste contaminated with 6-Bromo-2-ethylthiazolo[5,4-b]pyridine must be collected in a dedicated container. This is the most critical step in waste segregation.

  • Causality: Mixing halogenated waste with non-halogenated organic waste can significantly increase disposal costs and complicate the treatment process for the disposal facility.

Step 2: Select the Appropriate Waste Container The container must be:

  • Compatible: For liquid waste (e.g., solutions in organic solvents), use a glass or chemically resistant polymer container designed for liquids.[13]

  • Leak-Proof: The container must have a secure, tightly sealing cap.[11][13] Milk jugs or other food-grade containers are never acceptable.[13]

  • In Good Condition: Do not use cracked, chipped, or otherwise damaged containers.[14]

Step 3: Proper Labeling - The Key to Compliance Label the container before adding any waste. An inadequately labeled container is a serious regulatory violation. The label must include:

  • The words "HAZARDOUS WASTE" .[14][15]

  • The full, unabbreviated chemical name: "6-Bromo-2-ethylthiazolo[5,4-b]pyridine" .[14]

  • A list of all other chemical constituents and their approximate percentages (e.g., "Methylene Chloride 80%, Acetic Acid 10%, 6-Bromo-2-ethylthiazolo[5,4-b]pyridine ~5%").[13][14]

  • The date when waste was first added (the "accumulation start date").[15]

Step 4: Accumulation and Storage

  • Keep the waste container closed at all times except when actively adding waste.[13][14][15] Never leave a funnel in the container opening.[14]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Ensure the SAA allows for segregation of incompatible materials. For example, store this halogenated organic waste away from acids and bases.[13][14]

Step 5: Arranging for Final Disposal

  • When the container is approximately 90% full or approaching your institution's accumulation time limit, arrange for pickup through your organization's Environmental Health & Safety (EHS) department.[11][14]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[11]

Emergency Procedure: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial solvent adsorbent.[12]

    • If the compound was in a flammable solvent, use only non-sparking tools for cleanup.[16]

    • Carefully collect the absorbent material and contaminated debris into a sealable container.

    • Label the container as hazardous waste with a description of the contents and dispose of it through EHS.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean it up yourself.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing 6-Bromo-2-ethylthiazolo[5,4-b]pyridine.

G Disposal Workflow for 6-Bromo-2-ethylthiazolo[5,4-b]pyridine cluster_prep Preparation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal Prep Select Compatible, Leak-Proof Container Label Label with 'HAZARDOUS WASTE' & Full Chemical Names Prep->Label Generate Waste Generation Point (e.g., end of reaction) AddWaste Add Waste to Designated Container Generate->AddWaste Seal Securely Seal Container (No Funnels Left In!) AddWaste->Seal Store Store in SAA, Segregated from Incompatibles Seal->Store CheckFull Container >90% Full or Time Limit Reached? Store->CheckFull Request Submit Waste Pickup Request to EHS CheckFull->Request Yes

Caption: Decision workflow for handling and disposing of hazardous waste.

References

  • Hazardous Waste and Disposal - American Chemical Society. ACS.org. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. Facility Executive. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • EPA HAZARDOUS WASTE CODES. University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations - Westlaw. [Link]

  • 6-Bromo[10][11]thiazolo[5,4-b]pyridin-2-amine - Hazard. US EPA CompTox Chemicals Dashboard. [Link]

  • Pyridine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Pyridine Safety Data Sheet. ChemSupply Australia. [Link]

  • Pyridine Safety Data Sheet. PENTA. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.